molecular formula C16H16ClN3O2S B4020300 methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride

methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride

Cat. No. B4020300
M. Wt: 349.8 g/mol
InChI Key: ASIGFAQRMUASSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-yl derivatives typically involves multi-step chemical reactions, starting from simple precursors to complex intermediates, leading to the target compound. For instance, the synthesis involving microwave irradiation shows the potential for efficient and expedited synthesis routes for pyrimidine derivatives, demonstrating the importance of innovative synthetic methods in medicinal chemistry (Leyva-Acuña et al., 2020).

Molecular Structure Analysis

Molecular structure determination often utilizes X-ray crystallography, showcasing the compound's crystal structure and providing insights into its molecular geometry. The analysis of related compounds reveals the importance of structural characterization in understanding the molecular basis of the compound's chemical behavior and reactivity (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidin-4-yl derivatives are diverse, ranging from alkylation, nitrosation, to cyclization reactions, each influencing the compound's functional group transformation and reactivity. These reactions not only alter the compound's chemical structure but also its potential biological activity (Glidewell, Low, Marchal, Quesada, & Cobo, 2003).

Scientific Research Applications

Synthesis of Heterocyclic Systems

The synthesis of heterocyclic systems often involves compounds with similar structures to methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride. For instance, studies have shown the utility of related compounds in preparing derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and thiazolo[2,3-b]pyrimidine among others, highlighting their importance in synthesizing new heterocyclic systems with potential pharmaceutical applications (Stanovnik et al., 1990).

Biological Activities

Several studies have evaluated the biological activities of compounds structurally similar to methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride. For example, research on the synthesis and evaluation of pyrimidine linked pyrazole heterocyclics under microwave irradiation revealed their insecticidal and antibacterial potential, suggesting that similar compounds could have applications in developing new agrochemicals and antimicrobial agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S.ClH/c1-9-10(2)22-15-13(9)14(17-8-18-15)19-12-6-4-11(5-7-12)16(20)21-3;/h4-8H,1-3H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIGFAQRMUASSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride
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methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride
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methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride
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methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride
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methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride

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